N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE
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Overview
Description
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE typically involves the following steps:
Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur and an oxidizing agent.
Attachment of Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Acylation: The final step involves the acylation of the piperazine derivative with an appropriate acylating agent to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to specific sites, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds with the piperazine ring but different functional groups attached.
Uniqueness
N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE is unique due to its specific combination of benzothiadiazole and piperazine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-26-16-4-2-3-15(12-16)24-9-7-23(8-10-24)13-19(25)20-14-5-6-17-18(11-14)22-27-21-17/h2-6,11-12H,7-10,13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRZPZQGCCEDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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